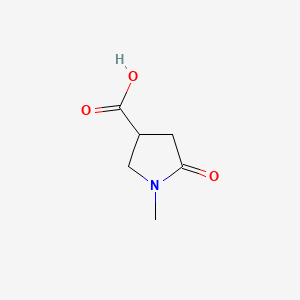
1-Methyl-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-Methyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidines are five-membered heterocyclic compounds containing a nitrogen atom. The 1-methyl-5-oxo modification on the pyrrolidine ring indicates the presence of a ketone group at the fifth position and a methyl group at the first position, with a carboxylic acid functionality at the third position. This structure is a common motif in various natural products and synthetic compounds with potential biological activities .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which allows for the introduction of different substituents at the C-2 position and the iodine at the previously unfunctionalized C-3 position . Another method includes the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes to obtain highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . Additionally, the synthesis from levulinic acid has been reported, where 2-methyl-5-oxopyrrolidine-2-carboxylic acid is obtained through dehydration . These synthetic routes provide access to a variety of pyrrolidine derivatives with potential applications in medicinal chemistry and materials science.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including 1-methyl-5-oxopyrrolidine-3-carboxylic acid, has been studied using various techniques such as X-ray diffraction analysis. This allows for the unambiguous assignment of the structure and the study of alternative packings using ab initio quantum-chemical methods . The stereochemistry of these compounds is also of interest, as it can significantly influence their biological activity and potential as chiral resolving agents .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a range of chemical reactions. For instance, they can be used as precursors for the synthesis of bicyclic systems present in many natural products . They can also participate in three-component condensation reactions, as demonstrated by the preparation of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids . The reactivity of these compounds allows for the design of novel molecules with tailored properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and stereochemistry. For example, the presence of a 5-oxo group can confer antioxidant activity, as seen in some 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . The acid dissociation constants of these compounds have been determined, which is important for understanding their behavior in different pH environments . Additionally, the antimicrobial activity of certain pyrrolidine derivatives has been evaluated, showing potential as antibacterial drugs .
Aplicaciones Científicas De Investigación
Antioxidant Activity
1-Methyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and tested for antioxidant activity. For example, Tumosienė et al. (2019) explored a series of these derivatives, finding some with potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Antibacterial Activity
These compounds have also shown promise in antibacterial applications. Bouzard et al. (1992) synthesized a series of naphthyridine-3-carboxylic acids, including derivatives of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, which exhibited in vitro and in vivo antibacterial activities (Bouzard et al., 1992).
Plasticizer Performance
Takenishi and Simamura (1954) reported the synthesis of 2-Methyl-5-oxopyrrolidine-2-carboxylic Esters from levulinic acid, testing them as potential plasticizers (Takenishi & Simamura, 1954).
Synthesis of Antibacterial Drugs
Devi et al. (2018) synthesized 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives as potential antibacterial drugs, showing moderate to good activity against certain microbes (Devi et al., 2018).
Prediction of Biological Activity
Kharchenko et al. (2008) conducted a study on the synthesis of 5-oxopyrrolidine-3-carboxylic acids and predicted the biological activity of the synthesized compounds (Kharchenko et al., 2008).
Propiedades
IUPAC Name |
1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDZDIPQCVCIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872025 | |
| Record name | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
42346-68-9 | |
| Record name | 1-Methyl-4-carboxy-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42346-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042346689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)






